N-(4-fluorobenzyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
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Description
N-(4-fluorobenzyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18FN5O2S and its molecular weight is 411.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
One notable application of derivatives similar to the specified chemical compound is in the development of antimicrobial agents. For instance, Soliman et al. (2009) synthesized a series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, investigating their preliminary antimicrobial testing. Some compounds demonstrated significant activity against Candida albicans, with no notable antibacterial activity, while others showed high antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating the potential of these derivatives in antimicrobial therapy Soliman, R., Habib, N. S., El-Tombary, A. A., El‐Hawash, S. A., & Shaaban, O. G. (2009). Scientia Pharmaceutica.
Synthesis and Characterization of Derivatives
El Azab and Elkanzi (2014) focused on the synthesis and characterization of new compounds derived from thieno[d]pyrimidines, achieving various isolated and fused thieno[d]pyrimidine derivatives. This research highlights the versatility of these compounds in creating a broad spectrum of derivatives with potential applications in drug development and chemical synthesis El Azab, I. H., & Elkanzi, N. A. A. (2014). Synthetic Communications.
Anticonvulsant and Antidepressant Activities
Zhang et al. (2016) designed and synthesized a series of pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants. Their pharmacological activities were evaluated, showing that some compounds exhibited significant anticonvulsant activity and were more efficient than the reference drug, carbamazepine, in addition to possessing potent antidepressant properties Zhang, H.-j., Wang, S., Wen, X., Li, J.-Z., & Quan, Z.-S. (2016). Medicinal Chemistry Research.
Synthesis of Fused and Novel Derivatives
Further studies have explored the synthesis of novel fused derivatives and their biological activities. For example, Gomha (2009) reported the synthesis of 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones, providing insights into the structural and functional diversity of these compounds Gomha, S. M. (2009). Monatshefte für Chemie - Chemical Monthly.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2S/c21-13-7-5-12(6-8-13)9-22-16(27)10-26-20(28)25-11-23-19-17(18(25)24-26)14-3-1-2-4-15(14)29-19/h5-8,11H,1-4,9-10H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALDOTSNFWGMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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